molecular formula C26H25N3O3 B5164223 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B5164223
M. Wt: 427.5 g/mol
InChI Key: HFXZBOBCHVPSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. It has been found to modulate the expression of genes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, inhibit the expression of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and oxidative stress-related disorders. Another direction is to explore its neuroprotective effects and potential for improving cognitive function. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction of 4-tert-butylphenol with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and acetic anhydride to form the final compound.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-26(2,3)20-11-15-22(16-12-20)31-17-23(30)27-21-13-9-19(10-14-21)25-29-28-24(32-25)18-7-5-4-6-8-18/h4-16H,17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXZBOBCHVPSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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